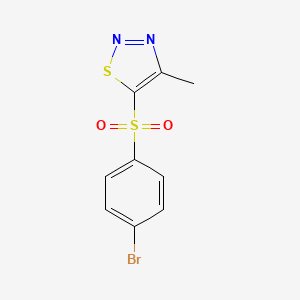

4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

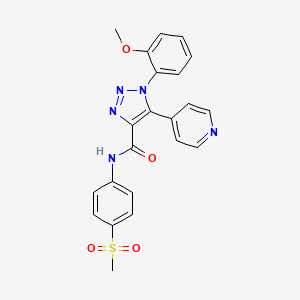

“4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Synthesis Analysis

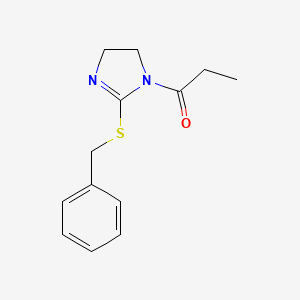

The synthesis of thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of various functional groups and aromatic rings. The compound is likely to have a thiadiazole ring, which is a bioisostere of pyrimidine . This allows thiadiazole derivatives to disrupt processes related to DNA replication .Chemical Reactions Analysis

Thiadiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications

Metabolic Behavior and Degradation

Metabolic Fate in Various Organisms 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone and related compounds show diverse metabolic behaviors in different organisms. In plants, soil, and animals, these compounds undergo rapid degradation. For instance, the insecticide GS-13005 (a related compound) degrades quickly in plants, soil, and locusts, leading to a range of metabolites. The degradation involves hydrolysis and oxidation processes, with carbon dioxide being a major metabolite. This emphasizes the robustness of these compounds in diverse biological environments and their potential role in pest control strategies (Dupuis, Muecke, & Esser, 1971).

Pharmaceutical Applications

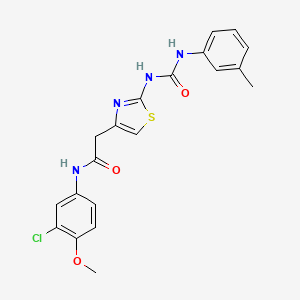

Anticonvulsant Activity Derivatives of this compound, such as 4-thiazolidinones with a sulfonamide group, have been synthesized and evaluated for their anticonvulsant properties. These compounds, tested against MES and scPTZ animal models, showed significant activity, indicating potential applications in the treatment of convulsive disorders (Siddiqui et al., 2010).

Diuretic Activity 1,3,4-Thiadiazole nucleus, an integral part of the chemical structure , has been studied for its diuretic activity. Various derivatives of 1,3,4-thiadiazoles have shown promising results in increasing urinary excretion of water and electrolytes, marking their potential in developing new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

5-HT(7) Receptor Selectivity N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the development of selective 5-HT7 receptor ligands. These compounds show promise in treating CNS disorders due to their selective antagonistic properties and the potential for polypharmacological approaches (Canale et al., 2016).

Mechanism of Action

While the specific mechanism of action for “4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is not mentioned in the retrieved papers, it’s worth noting that thiadiazole derivatives in general have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Future Directions

Thiadiazole derivatives, including “4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, future research could focus on exploring these therapeutic potentials further, optimizing the synthesis process, and investigating the safety profile of these compounds in more detail.

properties

IUPAC Name |

5-(4-bromophenyl)sulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGDEFJYSNBOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)

![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)

![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)

![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)